2Khso5.khso4.K2SO4
Overview
Description
2Khso5.khso4.K2SO4 is a useful research compound. Its molecular formula is H3K5O18S4 and its molecular weight is 614.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Epoxidation of Olefins : Oxone is used in enantioselective and diastereoselective epoxidation of olefins, utilizing organic ketone catalysts. This process achieves excellent diastereoselectivities for epoxidation of substituted cyclohexenes (Yang, 2004).
Selective Oxidation of Sulfides : It is effective in the selective oxidation of sulfides without the need for catalysts or additives, yielding sulfoxides and sulfones in different solvents (Yu et al., 2012).
Alcohol Oxidation : Oxone is used in conjunction with silver-based complexes for the oxidation of alcohol to aldehyde (Zand et al., 2018).
Nitration of Alkenes and Alkynes : It facilitates the nitration of alkenes and alkynes, providing an environmentally benign and efficient method (Hlekhlai et al., 2014).
Oxygen Evolution Activity : Oxone is used as a primary oxidant in oxygen-evolving complexes, particularly in studies involving manganese(II) complexes (Najafpour & McKee, 2010).
Synthesis of o-Carboxyarylacrylic Acids : Oxone aids in the synthesis of o-carboxyarylacrylic acids from hydroxynaphthalenes and higher aromatics (Parida & Moorthy, 2015).
Model System for Oxygen-Evolving Complex of Photosystem II : It has been used to study a functional model system for the oxygen-evolving complex of photosystem II (Chen et al., 2007).
properties
IUPAC Name |
pentapotassium;hydrogen sulfate;hydroxy sulfate;sulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5K.2H2O5S.2H2O4S/c;;;;;2*1-5-6(2,3)4;2*1-5(2,3)4/h;;;;;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKYXKSLRZKNSI-UHFFFAOYSA-I | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OOS(=O)(=O)[O-].OOS(=O)(=O)[O-].OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3K5O18S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2Khso5.khso4.K2SO4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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